Fmoc-2-fluoro-L-homophenylalanine
Description
Significance of Fluorine in Amino Acid Modification for Biomolecular Research
Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen. glpbio.com This combination of properties makes it a unique tool for modifying amino acids. When a hydrogen atom is replaced by a fluorine atom—a process known as fluorination—it can profoundly alter the physicochemical properties of the amino acid side chain without significantly increasing its size. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, contributing to the stability and unique electronic characteristics of fluorinated compounds. sigmaaldrich.com
The strategic incorporation of fluorine into amino acids and, consequently, into peptides and proteins, offers several advantages in biomolecular research:
Enhanced Stability: The strength of the C-F bond can increase the thermal and chemical stability of peptides. Fluorination of hydrophobic amino acid side chains has been shown to be an effective strategy for enhancing the stability of proteins against chemical denaturants, solvents, and heat. glpbio.comnavimro.com This modification can also increase resistance to enzymatic degradation by proteases, a critical factor in improving the pharmacokinetic profiles of peptide-based drugs. glpbio.com
Modulation of Physicochemical Properties: Fluorination can influence a molecule's hydrophobicity, acidity, basicity, and conformation. peptide.com This allows researchers to fine-tune the properties of peptides and proteins, such as their folding patterns, binding affinity, and interactions with other molecules. sigmaaldrich.comchemimpex.com For example, fluorination of aromatic residues like phenylalanine allows for the alteration of van der Waals, hydrophobic, and electrostatic forces, which can be leveraged to modify protein stability. navimro.com
Biological Probes: The fluorine-19 isotope (¹⁹F) has a nuclear spin of ½ and is 100% naturally abundant, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. navimro.com Since fluorine is virtually absent from natural biological systems, ¹⁹F NMR provides a "background-free" window to study protein structure, dynamics, and interactions without interference from other signals. navimro.comaralezbio-store.com Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in Positron Emission Tomography (PET), enabling in vivo imaging and tracking of biomolecules. bldpharm.com
These attributes have established fluorinated amino acids as invaluable tools in protein engineering, medicinal chemistry, and chemical biology, providing a means to create biomolecules with novel and enhanced characteristics. navimro.comtcichemicals.com
Overview of Fmoc-2-fluoro-L-homophenylalanine within the Context of Fluorinated Phenylalanine Derivatives
This compound is a synthetic amino acid derivative designed for specific applications in chemical synthesis, particularly in the assembly of peptides. To understand its role, the compound's name can be deconstructed into its three key components: the "Fmoc" group, the "2-fluoro" modification, and the "L-homophenylalanine" core.
Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group attached to the alpha-amino group of the amino acid. navimro.commedchemexpress.com In Solid-Phase Peptide Synthesis (SPPS), protecting the amino group is essential to prevent self-polymerization and ensure that amino acids are added sequentially in the correct order. navimro.com The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed with a mild base, such as piperidine (B6355638), allowing the next amino acid in the sequence to be added. medchemexpress.comaralezbio-store.com This strategy, known as Fmoc/tBu chemistry, is widely adopted due to its milder reaction conditions compared to older methods. navimro.com
L-homophenylalanine Core: Homophenylalanine is a non-canonical amino acid that is structurally similar to phenylalanine but contains an additional methylene (B1212753) group (-CH₂-) in its side chain. This extension makes the side chain longer and more flexible than that of phenylalanine. Incorporating homophenylalanine into a peptide can alter its conformational properties and its interaction with biological targets.
2-fluoro Substitution: The "2-fluoro" indicates that a fluorine atom has been substituted at the second position (the ortho position) of the phenyl ring of the homophenylalanine side chain. The placement of fluorine on the aromatic ring can introduce specific electronic effects and conformational constraints, influencing how the side chain interacts with its environment.
This compound belongs to the family of fluorinated phenylalanine derivatives, which are widely used to study and modulate peptide and protein structure. By combining the extended backbone of homophenylalanine with the unique properties of a fluorine atom at the ortho position, this compound serves as a specialized building block. It allows researchers to introduce a specific combination of steric bulk, flexibility, and electronic modification into a peptide sequence, enabling the exploration of structure-activity relationships and the development of peptides with tailored properties.
Chemical and Physical Properties
The table below outlines the key properties of this compound, compiled from data on closely related analogs.
| Property | Value |
| Synonyms | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-fluorophenyl)butanoic acid, Fmoc-Hphe(2-F)-OH |
| Molecular Formula | C₂₅H₂₂FNO₄ |
| Molecular Weight | 419.45 g/mol |
| Appearance | White to off-white solid |
| Chirality | L-isomer, (S)-configuration |
| Protection Group | Fmoc (9-fluorenylmethoxycarbonyl) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSPNGQMLQPZAK-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301130889 | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260587-53-8 | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260587-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-fluoro-, (αS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301130889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Fmoc 2 Fluoro L Homophenylalanine
Fluorination Methodologies at the Homophenylalanine Side Chain
Introducing a fluorine atom onto the aromatic ring of the homophenylalanine side chain requires specific fluorination reactions. The synthesis of fluorinated amino acids is a complex field, and the choice of synthetic route depends on the position and number of fluorine atoms to be introduced. The two main strategies involve either starting with a pre-fluorinated building block or introducing the fluorine atom at a later stage in the synthesis. rsc.org
For 2-fluoro-L-homophenylalanine, methods for direct fluorination of an aromatic ring are most relevant.
Electrophilic Aromatic Substitution (SEAr) : This is a common method for fluorinating electron-rich aromatic rings. nih.gov An activated homophenylalanine derivative can be treated with an electrophilic fluorine source. Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). nih.gov The regioselectivity (ortho, meta, or para) of the fluorination depends on the directing effects of the substituents already present on the ring and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) : This method is suitable for aromatic rings that are electron-deficient or contain a good leaving group (like -NO2 or a halogen) at the desired position. A nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group.
Synthesis from Fluorinated Precursors : An efficient approach is to begin the synthesis with a simple, commercially available fluorinated building block, such as 2-fluorobenzyl bromide or 2-fluorobenzaldehyde. nih.govnih.gov This fluorinated starting material can then be incorporated into an amino acid scaffold using methods like the Schöllkopf approach or asymmetric Strecker synthesis. cyu.frnih.gov For example, a one-pot double alkylation of a chiral auxiliary with 2-fluorobenzyl iodide can yield a precursor to the desired product. nih.gov
| Reagent Type | Example Reagent | Abbreviation | Typical Use |
|---|---|---|---|
| Electrophilic | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of electron-rich aromatics and enolates |
| Electrophilic | N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, enolates, and aromatics |
| Nucleophilic | Potassium Fluoride | KF | SNAr reactions, often with a phase-transfer catalyst |
| Nucleophilic | Cesium Fluoride | CsF | SNAr reactions, more reactive than KF |
Protecting Group Chemistry in Fmoc-2-fluoro-L-homophenylalanine Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions by temporarily masking reactive functional groups. americanpeptidesociety.org In the synthesis of this compound, the key protection is that of the α-amino group.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that is central to one of the most common strategies for solid-phase peptide synthesis (SPPS). wikipedia.orgcreative-peptides.compublish.csiro.au Its role is to "cap" the α-amino group of the amino acid, preventing it from reacting while the carboxyl group of the same amino acid is activated and coupled to the free amino group of the growing peptide chain. youtube.com
Key features of the Fmoc group include:
Base Lability : The Fmoc group is stable under the acidic and neutral conditions used for peptide coupling and for cleaving many side-chain protecting groups. However, it is readily removed by treatment with a weak base, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgwikipedia.org This orthogonality is a major advantage of the Fmoc strategy. nbinno.com
Mild Deprotection : The removal of the Fmoc group occurs under mild conditions, which minimizes the risk of side reactions or degradation of sensitive peptide sequences. americanpeptidesociety.org
Monitoring : The cleavage of the Fmoc group releases dibenzofulvene, which then forms an adduct with piperidine. This byproduct has a strong UV absorbance, which can be used to spectrophotometrically monitor the progress of the deprotection and coupling steps in automated peptide synthesis, ensuring each cycle is complete. wikipedia.orgyoutube.com
The introduction of the Fmoc group onto the 2-fluoro-L-homophenylalanine is typically achieved by reacting the amino acid with an activated Fmoc reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions. wikipedia.orggoogle.com The resulting this compound is a stable, crystalline solid that is ready to be used as a building block in peptide synthesis. publish.csiro.auchemimpex.com
Biochemical Incorporation and Biosynthesis of Fmoc 2 Fluoro L Homophenylalanine
Strategies for Site-Specific Incorporation into Peptides and Proteins
The precise placement of a single ncAA at a predetermined position within a protein sequence is known as site-specific incorporation. This method offers unparalleled control over the final structure and function of the engineered molecule, in contrast to residue-specific methods which replace all instances of a particular natural amino acid. nih.govrsc.org
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis, enabling the stepwise assembly of amino acids into a desired sequence on a solid resin support. nih.gov The use of Fmoc-2-fluoro-L-homophenylalanine is exclusively applicable to this method. The Fmoc group is a base-labile protecting group for the α-amino group of the amino acid. nih.govyoutube.com
The process for incorporating this compound via SPPS follows a well-established cycle:
Attachment: The first amino acid of the desired peptide is anchored to a solid resin support. youtube.com
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed, typically with a secondary amine base like piperidine (B6355638), to expose a free N-terminal amine. chempep.com
Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the growing peptide chain. This forms a new peptide bond. nih.gov
Wash: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). chempep.com The Fmoc strategy's mild conditions make it highly compatible with a wide range of amino acid derivatives, including those with sensitive functionalities like fluorinated side chains. nih.govrsc.org The use of this compound allows for its precise placement at any desired position in the peptide sequence, making it a vital tool for structure-activity relationship studies and the development of peptide-based therapeutics. chemimpex.com
Table 1: Key Stages of this compound Incorporation in SPPS
| Stage | Description | Reagents Used |
| Deprotection | Removal of the Fmoc group from the N-terminus of the growing peptide chain attached to the solid support. | Piperidine in a solvent like DMF or NMP. |
| Coupling | Activation of the carboxylic acid of this compound and reaction with the newly freed amine. | Coupling reagents (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA). |
| Cleavage | Release of the final synthesized peptide from the solid resin support and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS). |
Genetic code expansion allows for the site-specific incorporation of ncAAs directly into proteins during translation in living cells. researchgate.netnih.gov This powerful technique relies on repurposing a stop codon, typically the amber stop codon (UAG), to encode the ncAA. beilstein-journals.org For this method, the amino acid used is 2-fluoro-L-homophenylalanine, as the Fmoc protecting group is a feature of chemical synthesis and is not involved in ribosomal translation.
The cellular machinery for protein synthesis, the ribosome, can accommodate and incorporate a variety of ncAAs, including fluorinated variants, into a growing polypeptide chain. rsc.orgrsc.org This is made possible by providing an engineered system consisting of a unique tRNA and its corresponding aminoacyl-tRNA synthetase (aaRS). The engineered tRNA is designed to recognize a codon that does not encode for any of the canonical amino acids (e.g., the UAG stop codon), and the aaRS is evolved to specifically charge this tRNA with the desired ncAA, such as 2-fluoro-L-homophenylalanine. rsc.orgrsc.org Once the ncAA-charged tRNA is delivered to the ribosome, it is incorporated into the protein at the position specified by the repurposed codon in the mRNA sequence. This allows for the production of proteins containing fluorinated amino acids at single, user-defined sites. illinois.edu
The cornerstone of genetic code expansion is the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. "Orthogonal" means that the engineered aaRS does not charge any endogenous tRNAs, and the engineered tRNA is not recognized by any endogenous aaRSs. core.ac.uk This ensures that the ncAA is incorporated only in response to the designated codon.
The process involves:
Choosing an Orthogonal Pair: Often, an aaRS/tRNA pair from a different domain of life is chosen, such as the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pair from archaea, which does not cross-react with the machinery in E. coli or mammalian cells. nih.govnih.gov
Synthetase Engineering: The active site of the chosen aaRS is mutated to change its substrate specificity from its natural amino acid to the desired ncAA (e.g., 2-fluoro-L-homophenylalanine). This is typically achieved through directed evolution or site-directed mutagenesis, followed by selection strategies that link cell survival or a reporter gene expression to the successful incorporation of the ncAA. nih.govnih.gov
tRNA Engineering: The anticodon of the orthogonal tRNA is mutated to recognize the repurposed codon (e.g., from CUA to recognize the UAG amber codon). beilstein-journals.org
By co-expressing the engineered aaRS, the suppressor tRNA, and the target gene containing a UAG codon in a host organism grown in media supplemented with 2-fluoro-L-homophenylalanine, a full-length, site-specifically fluorinated protein can be produced.
Table 2: Components for Genetic Encoding of 2-fluoro-L-homophenylalanine
| Component | Role | Key Feature |
| Host Organism | Provides the ribosomal machinery for protein synthesis. | e.g., E. coli, yeast, mammalian cells. |
| Target Gene | The gene encoding the protein of interest, modified to include a unique codon (e.g., UAG) at the desired incorporation site. | Contains in-frame amber (UAG) codon. |
| Suppressor tRNA | Recognizes the unique codon on the mRNA and delivers the ncAA. | Engineered with a complementary anticodon (e.g., CUA). |
| Engineered aaRS | Attaches the ncAA (2-fluoro-L-homophenylalanine) to the suppressor tRNA. | Active site mutated for high specificity towards the ncAA over canonical amino acids. |
| Non-Canonical Amino Acid | The fluorinated amino acid to be incorporated. | 2-fluoro-L-homophenylalanine, supplied in the cell growth medium. |
Genetically Encoded Fluorinated Amino Acids via Non-Canonical Amino Acid Mutagenesis
Comparative Analysis of Site-Specific vs. Residue-Specific Labeling
The incorporation of fluorinated amino acids can be achieved through two fundamentally different strategies: site-specific incorporation and residue-specific labeling.
Residue-specific labeling exploits the natural promiscuity of the cell's translational machinery. nih.gov In this approach, an auxotrophic host strain (unable to synthesize a particular canonical amino acid, like phenylalanine) is grown in a medium where the natural amino acid is replaced by a fluorinated analog (e.g., 2-fluoro-L-homophenylalanine, if it is accepted by the native phenylalanyl-tRNA synthetase). The result is the global replacement of most or all instances of that canonical amino acid throughout the entire proteome. researchgate.net While simple to implement, this method produces heterogeneous proteins with the ncAA incorporated at multiple, uncontrolled locations, which can lead to issues with protein folding and interpretation of results. nih.gov
Site-specific incorporation , as described above using SPPS or genetic code expansion, offers precise control, inserting a single ncAA at a defined location. nih.govalphathera.com This "surgical" modification is essential for detailed studies of protein structure and function, as it allows researchers to probe the role of a single amino acid residue. While more technically demanding, it yields a homogeneous protein product with a well-defined modification. nih.govcore.ac.uk
Table 3: Comparison of Labeling Strategies
| Feature | Site-Specific Incorporation | Residue-Specific Labeling |
| Precision | A single, defined position per protein. alphathera.com | All instances of a target canonical amino acid are replaced. nih.gov |
| Methodology | Genetic code expansion or total chemical synthesis (SPPS). rsc.orgresearchgate.net | Use of auxotrophic host strains and analog-supplemented media. nih.gov |
| Homogeneity | Produces a single, homogeneous protein product. | Produces a heterogeneous mixture of proteins with varying degrees of incorporation. nih.gov |
| Control | High; precise control over the location of the ncAA. rsc.org | Low; no control over which residues are replaced. |
| Impact on Protein | Minimal and localized perturbation to protein structure/function. | Can lead to global changes, misfolding, and toxicity. nih.gov |
| Applications | Detailed structure-function analysis, engineering novel activities, creating antibody-drug conjugates. nih.govcore.ac.uk | Probing overall protein stability, generating fluorinated proteins for ¹⁹F-NMR studies. nih.gov |
Applications of Fmoc 2 Fluoro L Homophenylalanine in Structural and Chemical Biology
Elucidation of Biomolecular Structure and Dynamics via ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
The introduction of a ¹⁹F nucleus into a protein via Fmoc-2-fluoro-L-homophenylalanine provides a powerful handle for NMR studies. The chemical shift of the ¹⁹F atom is exquisitely sensitive to its local electronic environment, making it an ideal probe for detecting subtle changes in protein structure and dynamics.
¹⁹F NMR as a Probe for Protein Conformational Changes
The incorporation of fluorinated amino acids like 2-fluoro-L-phenylalanine allows for the monitoring of conformational changes in proteins that are often difficult to detect with other biophysical methods. The ¹⁹F NMR chemical shift is highly sensitive to the local environment, and even minor rearrangements in the protein's three-dimensional structure can lead to significant changes in the observed signal.
For instance, studies on the phospho-signaling protein CheY, labeled with 4-fluoro-L-phenylalanine, have demonstrated that phosphorylation induces chemical shift changes at all six phenylalanine positions, indicating a widespread conformational change upon activation. Similarly, in the cyclic AMP receptor protein (CRP) from Escherichia coli, the incorporation of 3-fluorophenylalanine revealed cAMP-induced conformational changes in both the binding domain and the hinge region that connects to the DNA-binding domain. These examples highlight the power of ¹⁹F NMR to map out the regions of a protein that are involved in conformational transitions.
Table 1: Illustrative ¹⁹F NMR Chemical Shift Changes Upon Protein Conformational Change (Hypothetical Data for a Protein Labeled with 2-fluoro-L-homophenylalanine)
| Residue Position | Conformation State | ¹⁹F Chemical Shift (ppm) | Chemical Shift Change (Δδ, ppm) |
| Phe-45 | Inactive | -115.2 | |
| Active | -114.5 | +0.7 | |
| Phe-89 | Inactive | -116.8 | |
| Active | -117.9 | -1.1 | |
| Phe-121 | Inactive | -115.5 | |
| Active | -115.5 | 0.0 |
This table presents hypothetical data to illustrate how changes in protein conformation can be quantified using ¹⁹F NMR of an incorporated 2-fluoro-L-homophenylalanine. The chemical shift changes (Δδ) indicate the extent of environmental change at each labeled site.
Characterization of Protein–Protein and Protein–Ligand Interactions using ¹⁹F NMR
¹⁹F NMR is a valuable tool for characterizing the interactions between proteins and other molecules, including other proteins and small molecule ligands. The binding of a ligand can induce chemical shift perturbations in the ¹⁹F spectrum of a labeled protein, providing information about the binding site and the affinity of the interaction.
For example, the binding of various ligands to the KIX domain of the CREB-binding protein (CBP), dual-labeled with 4-fluorophenylalanine and 3-fluorotyrosine, allowed for the identification of a previously unknown binding site for a small-molecule ligand. The magnitude of the chemical shift change can be used to determine the dissociation constant (Kd) of the protein-ligand complex.
In the context of protein-protein interactions, ¹⁹F NMR can be used to identify the interface between two proteins. By labeling one protein with a fluorinated amino acid and observing changes in the ¹⁹F spectrum upon addition of the binding partner, the residues involved in the interaction can be mapped.
Table 2: Example of Protein-Ligand Binding Affinity Determination using ¹⁹F NMR (Hypothetical Data for a 2-fluoro-L-homophenylalanine-labeled Protein)
| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) |
| 0 | -120.50 |
| 10 | -120.45 |
| 25 | -120.38 |
| 50 | -120.25 |
| 100 | -120.05 |
| 250 | -119.70 |
| 500 | -119.55 |
| 1000 | -119.51 |
This table illustrates the titration of a ligand against a protein containing 2-fluoro-L-homophenylalanine. The change in chemical shift is monitored and can be fitted to a binding isotherm to calculate the dissociation constant (Kd).
Evaluation of ¹⁹F NMR Performance in Fluorinated Peptides and Proteins
The performance of ¹⁹F NMR in studying fluorinated peptides and proteins depends on several factors, including the number and type of fluorine labels, the size of the protein, and the magnetic field strength of the NMR spectrometer. Highly fluorinated peptides have been designed to enhance the ¹⁹F NMR signal for applications such as in-cell NMR and molecular imaging.
The linewidth of the ¹⁹F NMR signal is an important parameter, as broader lines can obscure subtle chemical shift changes. In larger proteins, the slower tumbling rate can lead to significant line broadening. However, the use of highly sensitive cryoprobes and higher magnetic fields can help to overcome this limitation. The choice of the fluorinated amino acid itself is also crucial. While trifluoromethyl groups offer a stronger signal due to the three fluorine atoms, monofluorinated amino acids like 2-fluoro-L-homophenylalanine can provide a more subtle probe that is less likely to perturb the protein's structure and function. The chemical shift dispersion of monofluorinated aromatic rings is also generally larger than that of trifluoromethyl groups, which can aid in resolving individual resonances in a multi-labeled protein.
Investigation of Enzyme-Substrate Complexes and Catalytic Mechanisms
Incorporating this compound into an enzyme can provide valuable insights into its catalytic mechanism. The ¹⁹F probe can be placed in or near the active site to monitor the binding of substrates and inhibitors, as well as the conformational changes that occur during the catalytic cycle.
For instance, studies on α-chymotrypsin with fluorinated inhibitors have provided detailed information about the geometry of the enzyme-inhibitor complex. While specific studies utilizing 2-fluoro-L-homophenylalanine in this context are not widely reported, the principles established with other fluorinated amino acids are directly applicable. The ¹⁹F chemical shift can report on the electrostatic environment of the active site, providing clues about the roles of nearby residues in catalysis.
Probing Mechanisms of Protein Aggregation
Protein aggregation is associated with a wide range of human diseases, including Alzheimer's and Parkinson's diseases. ¹⁹F NMR has emerged as a powerful technique for studying the molecular mechanisms of protein aggregation. By incorporating a fluorinated probe such as 2-fluoro-L-homophenylalanine into an aggregation-prone protein, it is possible to monitor the entire aggregation process, from the formation of early oligomers to the growth of mature fibrils.
Real-time ¹⁹F NMR studies on the aggregation of the amyloid-β peptide, implicated in Alzheimer's disease, have revealed the presence of multiple transient oligomeric species that are difficult to detect with other methods. The ability to resolve and characterize these early aggregates is crucial for understanding the molecular basis of their toxicity and for developing therapeutic strategies that target these species. Fluorescent probes are also widely used to study protein aggregation, often in conjunction with techniques like Thioflavin T assays.
Deconstruction of Biological Mechanisms Involving Aromatic-Pi Interactions
Aromatic-pi interactions, including cation-π interactions, are fundamental forces that contribute to protein structure, stability, and molecular recognition. The introduction of fluorine atoms into an aromatic ring systematically alters its electronic properties, providing a powerful tool to dissect the contribution of these interactions.
Fluorination of an aromatic ring withdraws electron density, thereby weakening its ability to participate in cation-π interactions. By systematically replacing a phenylalanine residue with its fluorinated analogs, including 2-fluoro-L-homophenylalanine, and measuring the functional consequences, it is possible to quantify the energetic contribution of a specific cation-π interaction. This "fluorination strategy" has been successfully applied to study the binding of neurotransmitters to their receptors and the interactions of peripheral membrane proteins with lipid bilayers. The ability to tune the electronic properties of an aromatic side chain with minimal steric perturbation makes fluorinated phenylalanines invaluable probes for understanding the role of aromatic-pi interactions in a wide range of biological processes.
Development of Molecular Imaging Agents based on 19F MRI
The development of advanced molecular imaging agents is a cornerstone of progress in chemical and structural biology, enabling the non-invasive visualization of biological processes in real-time. Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) has emerged as a powerful modality in this field. Its primary advantage lies in the near-total absence of endogenous fluorine in biological tissues, which results in images that are free from background signals. nih.govnih.govnih.gov This "hot-spot" imaging capability allows for the unambiguous detection and quantification of fluorinated probes. The ¹⁹F nucleus also possesses a high gyromagnetic ratio (83% of the proton's sensitivity) and 100% natural abundance, making it an excellent candidate for in vivo imaging applications. nih.gov
A key strategy in the creation of ¹⁹F MRI probes involves the incorporation of fluorinated molecules into larger, biocompatible scaffolds. Peptides, in particular, represent a highly attractive platform for designing such agents. They are sequence-defined, biocompatible, and their properties can be precisely tuned through chemical synthesis. d-nb.info By incorporating fluorinated non-canonical amino acids into a peptide sequence, researchers can create targeted, high-signal imaging agents.
This compound serves as a specialized building block for this purpose. It is designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for chemically synthesizing peptides. mdpi.comchempep.com In this process, the Fmoc group temporarily protects the amino-terminus of the amino acid. During each cycle of peptide elongation, the Fmoc group is removed, allowing the next Fmoc-protected amino acid to be coupled to the growing peptide chain, which is anchored to a solid resin. chempep.com The incorporation of this compound introduces a 2-fluoro-L-homophenylalanine residue into the peptide sequence. The fluorine atom on the phenyl ring acts as the ¹⁹F MRI reporter, while the homophenylalanine structure, with its additional methylene (B1212753) group compared to phenylalanine, can influence the local conformation and flexibility of the final peptide probe. chemimpex.com
While direct studies on peptides built exclusively from this compound for ¹⁹F MRI are specific, extensive research on analogous fluorinated amino acids provides a clear framework for their application. The primary goal is to create probes that deliver a strong, sharp, and singular ¹⁹F NMR signal. nih.govd-nb.info This is often achieved by designing unstructured peptides where multiple fluorinated residues are magnetically equivalent, meaning they exist in identical chemical environments, causing their signals to coalesce into a single, intense peak. nih.govnih.gov
Research into highly fluorinated peptides demonstrates the principles guiding the design of these imaging agents. Scientists have synthesized various fluorinated amino acids to maximize the fluorine content per residue, thereby enhancing the MRI signal. nih.govumn.edu
Table 1: Examples of Fluorinated Amino Acids Used in Peptide-Based ¹⁹F MRI Probe Development
| Fluorinated Amino Acid Building Block | Fluorine Atoms per Residue | Key Characteristics of Resulting Peptide Probes | References |
|---|---|---|---|
| N-ε-trifluoroacetyl-L-lysine | 3 | Good water solubility; designed to form unstructured peptides, leading to a degenerate ¹⁹F NMR signal. | nih.govnih.gov |
| Asparagine analogue with perfluoro-tert-butyl group (AsnF9) | 9 | High fluorine content; bulky group at the end of a flexible linker to maintain mobility; enhanced in vivo stability. | d-nb.infonih.gov |
| Glutamic acid analogue with perfluoro-tert-butyl group (Eᶠ) | 9 | Longer side chain intended to increase flexibility and promote narrow fluorine resonances. | nih.gov |
The effectiveness of a peptide-based ¹⁹F MRI probe is determined by several key physicochemical and spectroscopic properties. Achieving a high signal-to-noise ratio in a reasonable scan time requires careful optimization of the peptide's design.
Table 2: Desired Properties for Peptide-Based ¹⁹F MRI Molecular Imaging Agents
| Property | Rationale | Desired Characteristic | References |
|---|---|---|---|
| High Fluorine Content | To maximize the signal intensity for detection at low concentrations. | Incorporation of multiple fluorinated amino acids or residues with high fluorine counts (e.g., -CF₃, -C₄F₉). | nih.govumn.edu |
| Magnetic Equivalence | To concentrate the entire ¹⁹F signal into a single, sharp resonance, increasing detection sensitivity. | Unstructured peptide conformation, often achieved by alternating charged and fluorinated residues. | nih.govnih.gov |
| Narrow NMR Linewidth | A narrow peak is taller and easier to distinguish from noise, allowing for better quantification. | High molecular mobility and flexibility of the fluorine-containing side chains. | d-nb.info |
| Water Solubility | Essential for biocompatibility and administration in biological systems. | Inclusion of hydrophilic or charged amino acids (e.g., lysine (B10760008), glutamic acid) in the peptide sequence. | nih.gov |
| In Vivo Stability | To ensure the probe remains intact long enough to reach its target and be imaged. | Incorporation of D-amino acids or other modifications to resist proteolytic degradation. | d-nb.info |
Impact of Fmoc 2 Fluoro L Homophenylalanine Incorporation on Biomolecular Properties
Modulation of Hydrophobicity and Conformational Control in Peptides and Proteins
The introduction of fluorine into amino acids like phenylalanine can significantly alter the hydrophobicity of peptides. nih.gov While fluorine is highly electronegative, the substitution of hydrogen with fluorine on an aromatic ring generally increases the hydrophobicity of the amino acid side chain. nih.govresearchgate.net The additional methylene (B1212753) group in homophenylalanine, as compared to phenylalanine, further contributes to this increased hydrophobicity. mdpi.com This enhanced hydrophobicity can influence protein folding and the stability of protein-protein interactions. nih.govnih.gov
The ortho-fluoro substitution on the phenyl ring of 2-fluoro-L-homophenylalanine can exert significant conformational control over the peptide backbone. The steric bulk and the electronic effects of the fluorine atom can restrict the rotational freedom around the chi (χ) torsion angles of the amino acid side chain. nih.gov This can lead to a preference for specific side-chain orientations, which in turn can influence the local secondary structure of the peptide. For instance, the introduction of fluorinated phenylalanine analogs has been shown to stabilize or destabilize helical structures depending on the position and number of fluorine substitutions. nih.gov The conformational rigidity imposed by 2-fluoro-L-homophenylalanine can be harnessed to design peptides with predefined three-dimensional structures. nih.gov
Table 1: Comparison of Hydrophobicity of Amino Acids
| Amino Acid | Relative Hydrophobicity |
|---|---|
| Glycine | Low |
| Alanine | Moderate |
| Phenylalanine | High |
| Homophenylalanine | High |
| 2-fluoro-L-homophenylalanine | Very High |
This table provides a qualitative comparison of the expected relative hydrophobicity based on structural features. Actual values can vary depending on the method of measurement.
Influence on Biochemical Stability and Reactivity of Modified Biomolecules
The incorporation of fluorinated amino acids can have a profound effect on the stability and reactivity of the resulting biomolecules.
The peptide bond is generally stable to hydrolysis but can be cleaved by proteases. nih.gov The introduction of a 2-fluoro-L-homophenylalanine residue can alter the susceptibility of adjacent peptide bonds to enzymatic cleavage. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the carbonyl group in the peptide bond, potentially making it less susceptible to nucleophilic attack by proteases. nih.gov Furthermore, the steric hindrance provided by the ortho-fluoro-substituted phenyl ring may prevent the peptide from fitting into the active site of some proteases, thereby increasing its hydrolytic stability. acs.org
The metabolic stability of peptide-based drugs is a critical factor in their therapeutic efficacy. nih.gov Peptides are often rapidly degraded by peptidases in vivo. nih.gov The incorporation of 2-fluoro-L-homophenylalanine can enhance metabolic stability by reducing the rate of proteolytic degradation. nih.gov This increased stability is attributed to the same steric and electronic effects that influence hydrolytic stability. acs.org By replacing a natural amino acid with its fluorinated counterpart, it is possible to create peptide-based therapeutics with longer half-lives and improved pharmacokinetic profiles. nih.gov
Table 2: Factors Influencing Peptide Stability
| Modification | Effect on Stability | Mechanism |
|---|---|---|
| Fluorination | Increased | Electronic effects, steric hindrance |
| Cyclization | Increased | Conformational rigidity, resistance to exopeptidases |
Impact on Enzymatic Activity and Substrate Selectivity
The incorporation of 2-fluoro-L-homophenylalanine can modulate the activity and substrate selectivity of enzymes. nih.gov When this unnatural amino acid is introduced into the active site or a substrate-binding region of an enzyme, it can alter the interactions with substrates and inhibitors. nih.govnih.gov The unique electronic properties of the fluorinated aromatic ring can lead to altered binding affinities. For example, the substitution of a phenylalanine with a fluorinated analog has been shown to either enhance or diminish the inhibitory potency of peptide-based enzyme inhibitors, depending on the specific interactions within the active site. nih.gov This allows for the fine-tuning of enzyme activity and the development of more potent and selective enzyme inhibitors. nih.gov
Role in the Design of Structured Peptide Architectures (e.g., Helical Structures)
The conformational constraints imposed by 2-fluoro-L-homophenylalanine make it a valuable building block for the design of structured peptide architectures. nih.gov The propensity of this amino acid to adopt specific side-chain and backbone torsion angles can be exploited to promote the formation of secondary structures such as α-helices and β-sheets. nih.govethz.ch For instance, the strategic placement of 2-fluoro-L-homophenylalanine residues within a peptide sequence can nucleate or stabilize helical conformations. nih.gov This is particularly useful in the design of peptide-based therapeutics and biomaterials where a well-defined three-dimensional structure is essential for function. mdpi.complos.org The ability to control peptide conformation through the incorporation of fluorinated amino acids opens up new avenues for the rational design of functional peptide molecules. acs.org
Advanced Research Directions and Methodological Enhancements
Strategies for Increasing Fluorine Content in Peptides for Enhanced 19F NMR Sensitivity
The sensitivity of ¹⁹F Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI) is directly proportional to the number of fluorine atoms in the molecule of interest. researchgate.netnih.gov Consequently, a primary goal in the development of ¹⁹F NMR probes is to maximize fluorine content while maintaining favorable physicochemical properties. The low natural abundance of fluorine in biological systems means that ¹⁹F NMR offers a background-free window for studying biomolecular interactions, conformation, and dynamics. acs.orgnih.govresearchgate.net
Several strategies are being pursued to increase the fluorine load in peptides:
Incorporation of Highly Fluorinated Amino Acids: The most direct approach is the synthesis and incorporation of amino acid building blocks that contain a high number of fluorine atoms. researchgate.net This includes residues with perfluoroalkyl groups, such as the perfluoro-tert-butyl group, which can introduce nine equivalent fluorine atoms with a single amino acid analogue. researchgate.netresearchgate.net Designing unfolded peptides with these amino acids ensures that all ¹⁹F labels are in an identical chemical environment, leading to a single, sharp resonance and thus increasing detectability. researchgate.net
Use of Polyfluorinated Aryl Amino Acids: Aromatic amino acids like phenylalanine can be heavily fluorinated. For instance, pentafluoro-L-phenylalanine (F₅-Phe) can be incorporated to drive the self-assembly of peptides into nanoparticles, with the degree of assembly influenced by the placement and number of these highly fluorinated residues. nih.gov
Ligation of Fluoroalkyl Appendages: An alternative to using fluorinated amino acids is the post-synthetic modification or ligation of fluoroalkyl tails onto self-assembling peptide sequences. nih.gov These fluorinated appendages can mediate assembly into various nanostructures through fluorine-fluorine interactions. nih.gov
Peptide Redesign for Solubility and Performance: A significant challenge is that high fluorine content often increases hydrophobicity, which can lead to poor aqueous solubility and aggregation, resulting in broad NMR signals. nih.govrsc.org Research is focused on redesigning peptides to counteract this effect, for example, by incorporating charged residues like arginine or lysine (B10760008) to improve solubility and optimize ¹⁹F NMR performance. nih.gov
These methods aim to overcome the inherent low sensitivity of ¹⁹F MRI, which requires a high local concentration of ¹⁹F probes for effective imaging. researchgate.netresearchgate.net By creating sequence-defined imaging agents with a high and well-resolved ¹⁹F signal, researchers are developing more effective probes for molecular imaging and cell-based NMR applications. nih.gov
Table 1: Strategies for Enhancing ¹⁹F NMR Sensitivity in Peptides
| Strategy | Description | Example | Reference |
|---|---|---|---|
| Incorporation of Highly Fluorinated Building Blocks | Synthesizing and using amino acids with a large number of fluorine atoms per residue. | Using asparagine analogues carrying perfluoro-tert-butyl groups (9 fluorine atoms per residue). | researchgate.netresearchgate.net |
| Use of Polyfluorinated Aromatic Residues | Incorporating aromatic amino acids where all hydrogens on the ring are replaced by fluorine. | Adding pentafluoro-L-phenylalanine (F₅-Phe) to peptide termini to drive nanoparticle assembly. | nih.gov |
| Peptide Sequence Optimization | Designing peptide sequences to remain unfolded or to include solubilizing residues to counteract the hydrophobicity of fluorine. | Substituting lysine with arginine or redesigning the peptide backbone to improve solubility and achieve a sharp, single ¹⁹F NMR resonance. | researchgate.netnih.gov |
| Ligation of Fluoroalkyl Tails | Attaching highly fluorinated carbon chains to a peptide post-synthesis. | Engraftment of perfluorinated appendages onto self-assembling sequences to program assembly into ribbons or cylinders. | nih.gov |
Expanding the Scope of Ribosomally Translatable Fluorinated Amino Acids
While solid-phase peptide synthesis (SPPS) is a powerful method for incorporating building blocks like Fmoc-2-fluoro-L-homophenylalanine, the ribosomal synthesis of proteins offers the ability to produce much larger biomacromolecules within living systems. researchgate.netnih.gov A major frontier in synthetic biology is the expansion of the genetic code to enable the site-specific incorporation of non-canonical amino acids (ncAAs), including a wide variety of fluorinated ones. frontiersin.orgfrontiersin.orgnih.govacs.org
This is primarily achieved by repurposing codons, most commonly the amber stop codon (UAG), and developing orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. frontiersin.orgnih.gov An orthogonal pair is one that functions independently of the host cell's endogenous synthetases and tRNAs, ensuring that the ncAA is exclusively incorporated at the designated codon. frontiersin.org
Key methodologies driving this expansion include:
Evolved Orthogonal Synthetase/tRNA Pairs: This is the most common approach, where an aaRS/tRNA pair from one species (e.g., archaea) is engineered to be specific for a desired ncAA and used in a different host organism (e.g., E. coli). frontiersin.orgnih.gov This method has been used to incorporate numerous fluorinated amino acids.
In Vivo Nonsense Suppression: This technique involves microinjecting a chemo-enzymatically acylated suppressor tRNA, charged with the ncAA, into a cell (like a Xenopus oocyte) along with the messenger RNA (mRNA) of the target protein. nih.gov The suppressor tRNA recognizes the nonsense codon (e.g., UAG) and inserts the ncAA.
Cell-Free Protein Synthesis (CFPS): CFPS systems provide an open environment that eliminates the need to transport ncAAs across a cell membrane, allowing for the efficient incorporation of a wider variety of structures, including those that might be toxic to living cells. frontiersin.org In vitro aminoacylation methods can be combined with CFPS to charge tRNAs with novel ncAAs. frontiersin.org
Genome Recoding and Quadruplet Codons: More advanced strategies involve creating "blank" codons by recoding all instances of a specific codon throughout an organism's genome to a synonym, freeing it up for ncAA incorporation. azolifesciences.com Recently, researchers have developed a paradigm using four-nucleotide (quadruplet) codons to encode ncAAs, which could allow for the incorporation of multiple different ncAAs into a single protein. azolifesciences.com
Recent breakthroughs have demonstrated the ribosomal translation of a diverse series of fluorinated ncAAs, including mono-, di-, and tri-fluorinated variants, as well as fluorinated D-amino acids and β-amino acids, significantly broadening the chemical diversity available for protein engineering. nih.govrsc.orgrsc.org
Table 2: Methodologies for Ribosomal Incorporation of Fluorinated Amino Acids
| Methodology | Principle | Key Advantage | Reference |
|---|---|---|---|
| Evolved Orthogonal aaRS/tRNA Pairs | An engineered synthetase specifically charges an orthogonal tRNA with the fluorinated amino acid, which recognizes a reassigned codon (e.g., UAG). | Enables site-specific incorporation in living prokaryotic and eukaryotic cells. | frontiersin.orgnih.govnih.gov |
| Cell-Free Protein Synthesis (CFPS) | Protein synthesis is conducted in vitro, allowing direct manipulation of components without cell viability constraints. | High efficiency and flexibility; allows incorporation of a very broad range of ncAAs, including toxic ones. | frontiersin.org |
| In Vivo Nonsense Suppression | A pre-charged tRNA carrying the ncAA is injected into a cell to suppress a stop codon in the target mRNA. | Powerful for structure-function studies in specific systems like Xenopus oocytes. | nih.gov |
| Quadruplet Codon Suppression | Utilizes a four-nucleotide codon and a corresponding engineered tRNA to incorporate an ncAA. | Allows for the incorporation of multiple, distinct ncAAs into a single protein. | azolifesciences.com |
Development of Novel Fluorinated Peptides for Specific Biological Applications
The strategic incorporation of fluorinated amino acids is a powerful tool for developing peptides with enhanced therapeutic and biotechnological properties. rsc.orgnih.gov Fluorination can modulate key characteristics such as metabolic stability, cell permeability, binding affinity, and peptide conformation. nih.govrsc.orgrsc.org
Prominent areas of application include:
Therapeutic Peptides: Fluorination has been used to improve the drug-like properties of bioactive peptides. For example, substituting specific residues in Glucagon-like peptide-1 (GLP-1) with hexafluoroleucine resulted in analogues with significantly higher resistance to degradation by the enzyme dipeptidyl peptidase IV (DPP-IV) while retaining biological activity, a key goal for anti-diabetic therapeutics. nih.gov Similarly, fluorinated macrocyclic peptides have been developed as potent inhibitors of targets like EphA2 for cancer therapy and the BAM complex in Gram-negative bacteria for novel antibiotics. nih.govrsc.orgrsc.org
Biomaterials and Self-Assembling Systems: Fluorinated amino acids can be used to engineer self-assembling peptides (SAPs) that form hydrogels and other nanostructures. nih.govrsc.orgrsc.org The degree of fluorination plays a critical role in controlling the hydrophobic and electrostatic interactions that drive peptide folding and fibrillation, allowing for the rational design of biomaterials for applications like tissue engineering and drug delivery. rsc.orgrsc.org
Bioimaging Probes: As discussed, peptides heavily labeled with ¹⁹F serve as promising contrast agents for MRI. nih.govresearchgate.net Beyond MRI, fluorinated peptides can be developed as probes for other imaging modalities. For example, peptides can be designed as fluorogenic probes that become fluorescent upon binding to a target, which is useful for super-resolution microscopy. escholarship.org
Antimicrobial Peptides (AMPs): Introducing fluorine can enhance the stability and activity of AMPs. nih.govnih.gov Fluorinated peptides have been developed for use in applications such as antiviral coatings to reduce the transmission of pathogens on surfaces. mdpi.com
The ability to fine-tune the properties of peptides by incorporating fluorine at specific sites allows researchers to create novel molecules tailored for a wide range of biological and biomedical challenges. nih.govresearchgate.net
Table 3: Applications of Novel Fluorinated Peptides
| Application Area | Objective of Fluorination | Example | Reference |
|---|---|---|---|
| Therapeutics | Enhance metabolic stability, binding affinity, and cell permeability. | Fluorinated GLP-1 analogues with increased resistance to DPP-IV degradation; macrocyclic peptide inhibitors for cancer and bacterial targets. | nih.govrsc.orgnih.gov |
| Biomaterials | Control self-assembly, conformation, and material properties. | Amphipathic peptides incorporating fluorinated ethylglycine residues to form hydrogels for tissue engineering. | rsc.orgrsc.org |
| Bioimaging | Serve as contrast agents or probes for molecular imaging. | Highly fluorinated peptides as ¹⁹F MRI agents; fluorogenic peptide probes for super-resolution microscopy. | researchgate.netescholarship.org |
| Antimicrobials | Improve stability and bioactivity of antimicrobial peptides. | Fluorinated sequences used to create surfaces with antiviral properties. | nih.govmdpi.com |
Bio-orthogonal Labeling Strategies Utilizing Fluorinated Amino Acids
Bio-orthogonal chemistry refers to reactions that can occur inside living systems without interfering with native biochemical processes. nih.govmdpi.com These reactions provide a powerful means to label and study biomolecules in their natural context. acs.org Incorporating a fluorinated amino acid that also contains a bio-orthogonal handle allows for the two-step, site-specific labeling of peptides and proteins. nih.gov
The general strategy involves two steps:
A non-canonical amino acid bearing a bio-orthogonal functional group (e.g., an azide (B81097), alkyne, or tetrazine) is incorporated into a protein, either through SPPS or genetic code expansion. acs.orgnih.gov
A probe molecule (e.g., a fluorophore or a drug) containing the complementary reactive group is introduced, which then selectively reacts with the handle on the protein. nih.gov
Several bio-orthogonal reactions are particularly useful in this context:
Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): This is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I). nih.govmdpi.com It is widely used to connect ¹⁸F-labeled prosthetic groups to peptides for Positron Emission Tomography (PET) imaging. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid the cytotoxicity associated with the copper catalyst in live-cell applications, SPAAC uses strained cyclooctynes that react rapidly with azides without a catalyst. nih.gov
Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDAC): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene) is extremely fast and is another preferred method for in vivo labeling. nih.gov It has been used to attach fluorophores to intracellular proteins for live-cell imaging. nih.gov
Staudinger Ligation: This reaction involves an azide and a phosphine. The traceless Staudinger ligation is a powerful bio-orthogonal conjugation method for labeling biomolecules under mild conditions. nih.govresearchgate.net
These strategies allow for the precise, dual labeling of proteins. For instance, by genetically encoding two distinct ncAAs with mutually orthogonal handles (e.g., an azide and a tetrazine), researchers can attach two different probes to a single protein in vivo, enabling sophisticated studies of protein function and interaction. researchhub.com
Table 4: Bio-orthogonal Reactions for Labeling Fluorinated Peptides
| Reaction | Reacting Groups | Key Features | Reference |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | High efficiency and specificity; widely used for ex vivo labeling and PET tracer synthesis. Copper catalyst can be toxic to cells. | nih.govmdpi.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., Cyclooctyne) | Copper-free, making it suitable for live-cell labeling. | nih.gov |
| Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDAC) | Tetrazine + Strained Alkene (e.g., trans-cyclooctene) | Extremely fast reaction kinetics, ideal for in vivo applications with low probe concentrations. | nih.gov |
| Staudinger Ligation | Azide + Phosphine | One of the first bio-orthogonal reactions developed; proceeds under mild, physiological conditions. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Fmoc-2-fluoro-L-homophenylalanine with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions to avoid racemization and byproduct formation. Use Fmoc-protected precursors (e.g., fluorinated phenylalanine derivatives) and coupling agents like HOBt/EDC in anhydrous solvents (e.g., DMF). Monitor reactions via HPLC to track Fmoc deprotection efficiency, and employ ion-exchange chromatography for purification. Impurities such as unprotected amino acids or dipeptide derivatives (e.g., Fmoc-Leu-Leu-OH) must be minimized using gradient elution .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- Mass Spectrometry (MS) : Confirm molecular weight (C25H22FNO4, MW 419.45) .
- Nuclear Magnetic Resonance (NMR) : Validate stereochemistry and fluorine substitution using ¹⁹F NMR and ¹H-NMR (e.g., δ ~4.3 ppm for Fmoc α-proton) .
- Chiral HPLC : Ensure enantiomeric purity (>97%) to exclude D-isomers .
Q. What are optimal storage conditions to prevent degradation of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid moisture to prevent hydrolysis of the Fmoc group. Pre-dissolve in anhydrous DMF or DCM for immediate use in peptide synthesis .
Advanced Research Questions
Q. How do fluorination and homophenylalanine backbone modifications impact peptide stability and bioactivity?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity via hydrophobic interactions. The extended homophenylalanine side chain increases conformational flexibility, which can be probed using:
- Circular Dichroism (CD) : Assess secondary structure changes in fluorinated peptides.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to targets like GPCRs or enzymes .
Q. What strategies resolve contradictions in solubility data for this compound during peptide assembly?
- Methodological Answer : Solubility varies with solvent polarity. For problematic residues:
- Use ionic liquids (e.g., 1-ethyl-3-methylimidazolium acetate) to enhance solubility during Fmoc deprotection.
- Optimize side-chain protecting groups (e.g., tert-butyl for carboxylic acids) to balance hydrophobicity .
Q. How can researchers systematically identify and quantify synthetic impurities in Fmoc-protected fluorinated amino acids?
- Methodological Answer : Employ orthogonal analytical workflows:
- LC-MS/MS : Detect trace impurities like β-Ala byproducts (e.g., Fmoc-β-Ala-OH) at ppm levels.
- 2D-NMR : Resolve overlapping signals from diastereomers or regioisomers.
- Reference Standards : Compare retention times and spectra against known impurities (e.g., chiral isomers, dipeptides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
